(Z)-3-(5-methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide
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Description
“(Z)-3-(5-methylthiophen-2-yl)-N’-(1-(p-tolyl)ethylidene)-1H-pyrazole-5-carbohydrazide” is a chemical compound that belongs to the class of thiophene-based analogs . Thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
In the synthesis of 2-aminothiophene derivatives, it was found that the Z-isomer significantly favored the formation of 2-nitrothiophenes 246 in comparison with the E-isomer . In addition to the Gewald reaction, different multicomponent reactions were developed in the synthesis of 2-aminothiophene derivatives .Scientific Research Applications
Molecular Dynamics and Docking Studies
Research on pyrazole derivatives, such as N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, has shown their industrial and biological importance. Vibrational spectroscopic investigations, along with molecular dynamic simulations and molecular docking studies, have revealed that these compounds are potential inhibitors of specific proteins like CDK2s. The quantum chemical study provides insight into their electronic structure, stability, and reactivity properties, indicating their potential for further application in biological systems (Pillai et al., 2017).
Antiviral and Cytotoxic Activities
Some pyrazole-based heterocycles have been evaluated for their antiviral activity against Herpes simplex type-1 (HSV-1) and cytotoxic activities, demonstrating the versatility of pyrazole derivatives in developing potential therapeutic agents (Dawood et al., 2011).
Magnetic Studies of Metal Complexes
Studies on metal complexes involving pyrazole-based ligands have led to the synthesis of unique structures with intriguing magnetic properties. For instance, tetranuclear Cu4(II), Ni4(II) square grids, and a dicopper(II) complex were synthesized using heterocycle-based polytopic ligands, showcasing the compounds' potential in magnetic applications and materials science (Mandal et al., 2011).
Anticancer Agents
Novel pyrazole derivatives have been synthesized and evaluated as anti-tumor agents, with some compounds showing significant effects against mouse tumor model cancer cell lines and human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7). This research highlights the potential of pyrazole derivatives in oncology and the development of new anticancer drugs (Nassar et al., 2015).
Antidiabetic and Antioxidant Activities
Pyrazole derivatives have also been studied for their in vitro antidiabetic and antioxidant activities. For example, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide has been revealed to exhibit antidiabetic activity via inhibition of α-glucosidase enzyme, along with antioxidant properties, indicating their potential as therapeutic agents in managing diabetes and oxidative stress-related conditions (Karrouchi et al., 2020).
Properties
IUPAC Name |
N-[(Z)-1-(4-methylphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-11-4-7-14(8-5-11)13(3)19-22-18(23)16-10-15(20-21-16)17-9-6-12(2)24-17/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGYGVFONLLDNP-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\NC(=O)C2=NNC(=C2)C3=CC=C(S3)C)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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